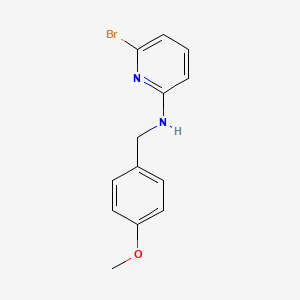

6-Bromo-(4-methoxybenzylamino)pyridine

Description

6-Bromo-(4-methoxybenzylamino)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 6-position and a 4-methoxybenzylamino substituent. The bromine atom enhances electrophilic reactivity, while the methoxybenzylamino group contributes to solubility and molecular recognition properties.

Properties

IUPAC Name |

6-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZSZJHTBHBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634054 | |

| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312263-22-2 | |

| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-(4-methoxybenzylamino)pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for 6-Bromo-(4-methoxybenzylamino)pyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-(4-methoxybenzylamino)pyridine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-(4-methoxybenzylamino)pyridine is used in the synthesis of a combinatorial library of pyrazolo[3,4-b]pyridines, which are promising lead candidates against Mycobacterium tuberculosis. This compound is also valuable in proteomics research and other areas of scientific study.

Mechanism of Action

The mechanism of action of 6-Bromo-(4-methoxybenzylamino)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 6-bromo-(4-methoxybenzylamino)pyridine, as noted in and :

Key Observations:

- Halogen Position: Bromine at the 6-position (vs. 4 or 5) may sterically hinder nucleophilic substitution reactions compared to analogs with bromine at less congested positions.

- Heterocycle Core: Pyrimidine-based analogs (e.g., 5-bromo-2-(4-methoxybenzylamino)pyrimidine) exhibit distinct electronic properties due to the additional nitrogen atom, which could alter binding affinity in biological systems .

Odor Profiles of Halogenated Pyridine Derivatives

and highlight the impact of halogen type and position on odor thresholds and qualities:

Inferences for 6-Bromo-(4-methoxybenzylamino)pyridine:

- The medicinal odor of 6-bromoguaiacol suggests that bromine at the 6-position may confer similar sensory properties to the target compound, though the benzylamino group could modulate this .

Data Tables

Table 1: Odor Thresholds of Halogenated Analogs

| Compound | Odor Threshold (ng/L air) | Key Substituents | Odor Quality |

|---|---|---|---|

| 6-Bromoguaiacol | 0.0046 | 6-Br | Medicinal |

| 5-Bromoguaiacol | 0.0023 | 5-Br | Smoky, vanilla |

| 4-Bromoguaiacol | - | 4-Br | Sweet, vanilla |

Biological Activity

6-Bromo-(4-methoxybenzylamino)pyridine is a compound of significant interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential based on diverse research findings.

- Chemical Name : 6-Bromo-(4-methoxybenzylamino)pyridine

- CAS Number : 312263-22-2

- Molecular Formula : C12H12BrN2O

6-Bromo-(4-methoxybenzylamino)pyridine has been shown to interact with various enzymes and receptors, influencing several biological pathways:

- Cytochrome P450 Interaction : This compound interacts with cytochrome P450 enzymes, affecting drug metabolism and bioavailability. Such interactions can lead to either inhibition or activation depending on the specific enzyme context.

- H2-Receptor Binding : The compound binds to H2-receptors, which are involved in gastric acid secretion regulation. This interaction suggests potential therapeutic applications in treating conditions like peptic ulcers.

Cellular Effects

The biological activity of 6-Bromo-(4-methoxybenzylamino)pyridine extends to various cellular processes:

- Cell Signaling Modulation : It influences signaling pathways involving cyclic adenosine monophosphate (cAMP), which can affect gene expression and cellular metabolism.

- Gastric Acid Antisecretory Activity : In studies involving gastric cells, the compound demonstrated significant antisecretory effects, indicating its potential use in managing gastric acid-related disorders.

Understanding the molecular mechanisms underlying the activity of 6-Bromo-(4-methoxybenzylamino)pyridine is crucial for its application in pharmacology:

- Enzyme Modulation : The compound can inhibit or activate various enzymes, altering metabolic pathways. Its interaction with cytochrome P450 enzymes exemplifies this modulation.

- Receptor Interaction : Binding to specific receptors leads to downstream effects on cell signaling pathways, influencing gene expression and cellular responses.

Transport and Distribution

The transport and distribution of 6-Bromo-(4-methoxybenzylamino)pyridine within biological systems are critical for its efficacy:

- Cellular Uptake : The compound interacts with transporters that facilitate its uptake into cells, where it exerts its biological effects. This localization is vital for its therapeutic action.

- Tissue Distribution : Accumulation in specific tissues can enhance the compound's therapeutic effects, particularly in gastric tissues where it may reduce acid secretion.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of derivatives related to 6-Bromo-(4-methoxybenzylamino)pyridine:

- Cytoprotective Activity : Research has shown that certain derivatives exhibit cytoprotective effects under conditions of oxidative stress, enhancing cell viability in vitro. For instance, derivatives tested on MCF-7 cells demonstrated improved survival rates compared to controls .

- Therapeutic Potential : The compound's ability to modulate enzyme activity and receptor interactions suggests it may be beneficial in treating various conditions, including gastrointestinal disorders and possibly neuroprotective applications due to its cytoprotective properties observed in hypoxic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.